

Technical Guide: Precision Synthesis of Chiral Pyrazole Intermediate CAS 1344920-15-5[1]

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Compound of Interest

Compound Name: (R)-1-(2-(1H-Pyrazol-1-yl)phenyl)ethan-1-ol

Cat. No.: B15319992

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Part 1: Strategic Significance & Molecular Architecture

The Target Moiety

CAS 1344920-15-5 is the (

)-enantiomer of 1-(2-(1H-pyrazol-1-yl)phenyl)ethanol.[1] Its structural core features a pyrazole ring

-linked to a phenyl group, with a chiral hydroxyethyl handle at the ortho position.

- Chemical Name: **(R)-1-(2-(1H-Pyrazol-1-yl)phenyl)ethan-1-ol**[1]

- Molecular Formula: C

H

N

O[1]

- Molecular Weight: 188.23 g/mol [1]
- Key Structural Feature: The ortho-relationship between the pyrazole (a monodentate nitrogen donor) and the chiral alcohol (a hydrogen bond donor/acceptor) creates a "pincer-like" geometry.[1]

Pharmacological & Catalytic Relevance

This scaffold is not merely a passive intermediate; it is a "privileged structure" in two high-value domains:[1]

- Kinase Inhibition (Medicinal Chemistry): The 1-phenyl-1H-pyrazole motif mimics the adenine binding mode in ATP-competitive inhibitors.[1] The chiral hydroxyl group often engages in critical H-bonding with the hinge region of kinases (e.g., ALK, ROS1, or MET). It is structurally homologous to the core fragments found in Crizotinib (which uses a fluorinated variant) and Avapritinib (which uses a related pyrazole-amine).[1]
- Asymmetric Catalysis (Ligand Design): The molecule serves as a precursor to N,O-ligands or N,P-ligands (upon phosphinylation).[1] These ligands are essential for transition metal catalysis (Ru, Ir, Cu) where the hemilabile pyrazole arm stabilizes the metal center during the catalytic cycle.

Part 2: Retrosynthetic Analysis & Pathway Design[1]

To synthesize CAS 1344920-15-5 with high enantiomeric excess (

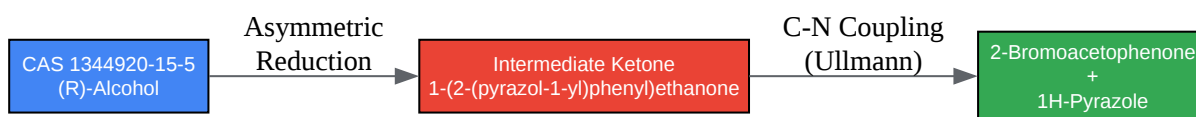
), we must decouple the construction of the C–N bond from the installation of the chiral center.

[1]

The Disconnection Approach

The most robust industrial route disconnects the molecule into two commercially available precursors: 2'-bromoacetophenone and 1H-pyrazole.[1]

- C–N Bond Formation: A copper-catalyzed Ullmann-type coupling installs the pyrazole.[1]
- Asymmetric Induction: The resulting ketone is reduced using Asymmetric Transfer Hydrogenation (ATH).[1]



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Figure 1: Retrosynthetic disconnection strategy for CAS 1344920-15-5.[1]

Part 3: Step-by-Step Synthesis Protocol

Step 1: Construction of the Pyrazole-Phenyl Core (Ullmann Coupling)

This step requires careful control of the catalytic system to prevent double-arylation or polymerization.[1]

- Reagents: 2'-Bromoacetophenone (1.0 eq), 1H-Pyrazole (1.2 eq), CuI (10 mol%),
-Dimethylethylenediamine (DMEDA) (20 mol%), K
CO
(2.0 eq).[1]
- Solvent: Toluene or Dioxane (Anhydrous).[1]
- Conditions: 110°C, 24 hours, Inert Atmosphere (N
)

Protocol:

- Charge a reaction vessel with 2'-bromoacetophenone, pyrazole, CuI, and K
CO
.
- Evacuate and backfill with N

(3 cycles).[1]

- Add anhydrous Toluene followed by the ligand (DMEDA).[1]
- Heat to reflux (110°C) with vigorous stirring. Note: The color typically changes to a deep blue-green, indicating active Cu-amine complex formation.[1]
- IPC (In-Process Control): Monitor by HPLC for consumption of bromide (< 1%).
- Workup: Cool to RT, filter through a Celite pad to remove inorganic salts. Concentrate the filtrate.
- Purification: Recrystallize from Hexane/EtOAc to yield 1-(2-(1H-pyrazol-1-yl)phenyl)ethanone as a crystalline solid.

Step 2: Asymmetric Transfer Hydrogenation (ATH)

This is the critical chirality-defining step.[1] We utilize a Noyori-type Ruthenium catalyst to achieve the (

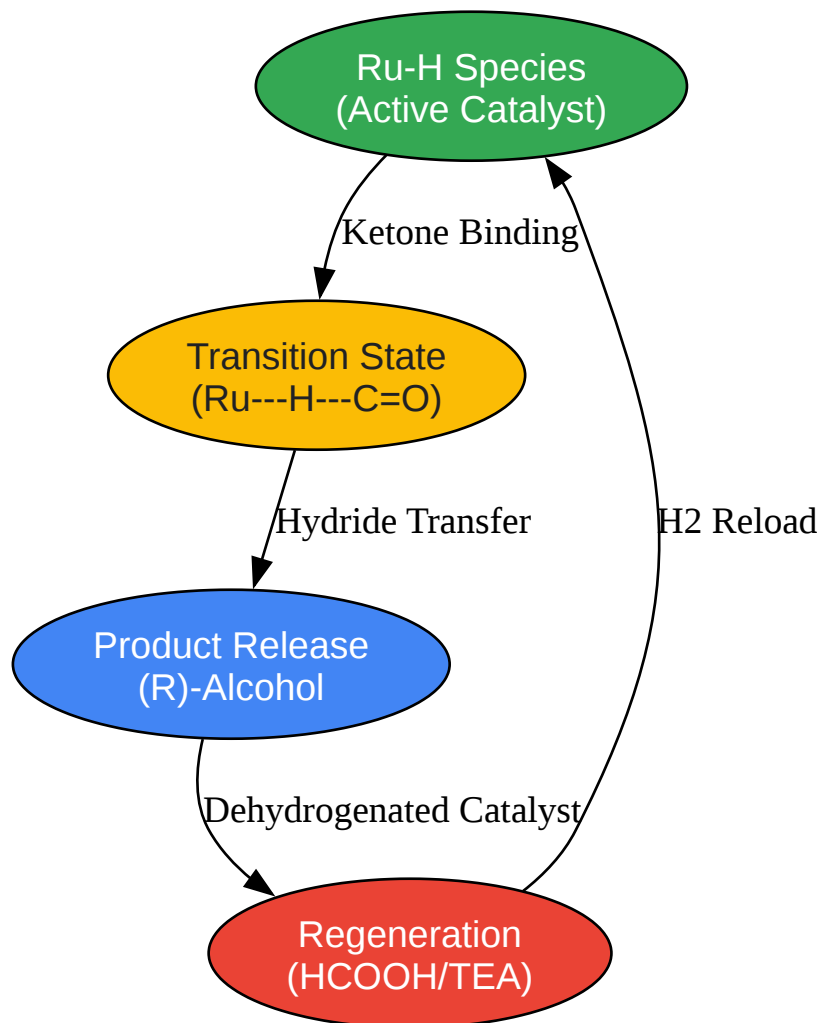
)-configuration.

- Substrate: 1-(2-(1H-pyrazol-1-yl)phenyl)ethanone.
- Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (0.5 - 1.0 mol%).[1]
- Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope).[1]
- Solvent: Dichloromethane (DCM) or Methanol.[1]
- Conditions: 25-30°C, 12-18 hours.[1]

Mechanism & Causality: The Ru-TsDPEN complex operates via a metal-ligand bifunctional mechanism.[1] The "NH" of the diamine ligand directs the ketone oxygen, while the hydride is transferred from the Ru center. The (

)-ligand geometry sterically enforces the delivery of hydride to the Si-face of the ketone, yielding the (

)-alcohol.



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Figure 2: Catalytic cycle of Ru-mediated Asymmetric Transfer Hydrogenation.

Protocol:

- Dissolve the ketone (Step 1 product) in DCM (0.5 M).
- Add the HCOOH/TEA mixture (3.0 eq).
- Degas the solution by sparging with Nitrogen for 15 minutes.
- Add the Ru-catalyst in one portion.

- Stir at ambient temperature.^[1] Monitor conversion by HPLC.
- Quench: Add water and separate layers. Wash organic layer with sat.^[1] NaHCO₃ (to remove residual formic acid).^[1]
- Isolation: Dry over Na₂SO₄, concentrate.
- Purification: Flash chromatography (if needed) or recrystallization to achieve >99% ee.^[1]

Part 4: Quality Control & Analytical Specifications

To validate the identity and purity of CAS 1344920-15-5, the following analytical suite is mandatory.

Chiral HPLC Method

This method separates the (

) and (

) enantiomers to calculate Enantiomeric Excess (

).^[1]

Parameter	Specification
Column	Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm)
Mobile Phase	Hexane : Isopropanol (90:10 v/v)
Flow Rate	1.0 mL/min
Detection	UV @ 254 nm
Retention Times	()-isomer: ~8.5 min; ()-isomer (Target): ~10.2 min
Acceptance Criteria	

Structural Confirmation (NMR)

- ¹H NMR (400 MHz, CDCl₃)

):

7.90 (d, 1H, Pyrazole), 7.75 (d, 1H, Pyrazole), 7.6-7.3 (m, 4H, Phenyl), 6.45 (t, 1H, Pyrazole), 4.95 (q, 1H, CH-OH), 1.45 (d, 3H, CH

).

Part 5: Related Chiral Pyrazole Intermediates

While CAS 1344920-15-5 is the unsubstituted parent, researchers often encounter functionalized analogs in drug development.^[1]

- The "Crizotinib" Fragment:
 - Structure: 1-(2,6-dichloro-3-fluorophenyl)ethanol.^[1]
 - Relation: The pyrazole is replaced by halogens, but the chiral ethyl-ether linkage concept remains identical.
- The "Avapritinib" Precursor:

- Structure: 1-(4-fluorophenyl)ethanamine derivatives.[1]
- Relation: Uses a chiral amine rather than alcohol, often coupled to a pyrazole-containing triazine.[1]

References

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- To cite this document: BenchChem. [Technical Guide: Precision Synthesis of Chiral Pyrazole Intermediate CAS 1344920-15-5[1]]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15319992/docs#technical-guide-precision-synthesis-of-chiral-pyrazole-intermediate-cas-1344920-15-5-1]

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